

Glycidyl Butyrate: A Comprehensive Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An in-depth analysis of the safety, handling, and toxicological profile of **glycidyl butyrate**, prepared for researchers, scientists, and professionals in drug development. This technical guide provides a consolidated overview of critical safety data, experimental methodologies for hazard assessment, and visual workflows for safe laboratory practices.

Chemical and Physical Properties

Glycidyl butyrate is a combustible liquid with a sweet odor, presenting several handling considerations for laboratory use.[1] The following table summarizes its key physical and chemical properties as compiled from various safety data sheets.



Property	Value	Source
CAS Number	2461-40-7 / 60456-26-0 ((R)- enantiomer)	[2][3]
Molecular Formula	C7H12O3	[2][4]
Molecular Weight	144.17 g/mol	[2][4]
Appearance	Clear, colorless liquid	[1][3][5]
Odor	Sweet	[1]
Boiling Point	196.3 ± 0.0 °C at 760 mmHg; 90 °C at 19 mmHg	[1][2]
Flash Point	85.0 ± 0.0 °C	[2]
Density	1.1 ± 0.1 g/cm ³	[2]
Vapor Pressure	0.4 ± 0.3 mmHg at 25°C	[2]
Solubility	Insoluble in water, soluble in organic solvents.	[6]
LogP	1.29	[2]

GHS Hazard Classification and Toxicological Summary

Glycidyl butyrate is classified as a hazardous chemical under the Globally Harmonized System (GHS).[1][3][7] The primary hazards are related to its oral toxicity, skin and eye irritation, and potential for respiratory sensitization.[1][3][6][7]



Hazard Classification	GHS Category	Hazard Statement
Flammable Liquids	Category 4	H227: Combustible liquid
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2A	H319: Causes serious eye irritation
Respiratory Sensitization	Category 1	H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled
Specific Target Organ Toxicity (Single Exposure)	Category 3 (Respiratory system)	H335: May cause respiratory irritation
Germ Cell Mutagenicity	Category 2	H341: Suspected of causing genetic defects

Note: Classifications may vary slightly between suppliers.[7][8]

Toxicological Profile:

The toxicity of **glycidyl butyrate** is primarily attributed to the reactivity of its epoxide ring, which can lead to the alkylation of biological macromolecules.[6]

- Acute Effects: Ingestion can be harmful.[1][3][7] Direct contact causes irritation to the skin and serious irritation to the eyes.[1][3][7] Inhalation may lead to respiratory irritation.[3][7]
- Sensitization: There is a risk of respiratory sensitization, which can provoke asthma-like symptoms upon subsequent exposure.[6][7]
- Genotoxicity: Glycidyl butyrate is suspected of causing genetic defects.[8]

Experimental Protocols for Hazard Determination

The hazard classifications of **glycidyl butyrate** are determined by standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and



Development (OECD). Below are detailed summaries of the methodologies for key toxicological endpoints.

Acute Oral Toxicity (OECD Guideline 423)

This protocol determines the acute oral toxicity of a substance. It employs a stepwise procedure to minimize the number of animals required.

- Test Principle: A single dose of the substance is administered orally to a group of fasted female rats.[5] The animals are observed for up to 14 days for signs of toxicity and mortality.
 [9]
- Methodology:
 - Dosing: The test substance is administered by gavage. The starting dose is selected based on available information.
 - Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in posture, respiration, and behavior), and body weight changes.[5][9]
 - Necropsy: All animals are subjected to a gross necropsy at the end of the study.
 - Endpoint: The result is an estimation of the LD50 (the dose lethal to 50% of the test animals) and the GHS classification for acute oral toxicity.



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OECD 423 Acute Oral Toxicity Workflow

Skin Irritation (OECD Guideline 404)

This protocol assesses the potential of a substance to cause skin irritation.

- Test Principle: A single dose of the substance is applied to a small area of the skin of an albino rabbit.[1][6]
- Methodology:
 - Application: 0.5 mL of the liquid is applied to a gauze patch on the shaved skin of the animal. An untreated area serves as a control.
 - Exposure: The patch is held in place for a 4-hour exposure period.[1][6]
 - Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The observation period can extend up to 14 days to assess the reversibility of the effects.[1]
 - Scoring: The severity of the skin reactions is scored, and the substance is classified based on these scores.



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OECD 404 Skin Irritation Workflow

Eye Irritation (OECD Guideline 405)

This protocol evaluates the potential of a substance to cause eye irritation or damage.

 Test Principle: A single dose of the substance is applied to one eye of an albino rabbit, with the other eye serving as a control.[2]



- · Methodology:
 - Instillation: The test substance is instilled into the conjunctival sac of one eye.[7]
 - Observation: The eye is examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.
 [2] The observation period may be extended to assess reversibility.
 - Scoring: The severity of ocular lesions is scored according to a standardized system.
 - Classification: The substance is classified based on the severity and reversibility of the eye damage.



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OECD 405 Eye Irritation Workflow

Respiratory Sensitization

There is currently no single, validated, and internationally accepted regulatory test method for the prospective identification of chemical respiratory sensitizers.[10][11] Assessment is often based on a weight-of-evidence approach that may include data from:

- Animal Models: The mouse IgE test is one model that aims to distinguish between skin and respiratory sensitizers based on the induction of IgE antibodies.[12]
- In Vitro and In Chemico Methods: Research is ongoing to develop non-animal alternatives that can predict respiratory sensitization potential.
- Human Data: Case reports of occupational asthma provide valuable information.[13]

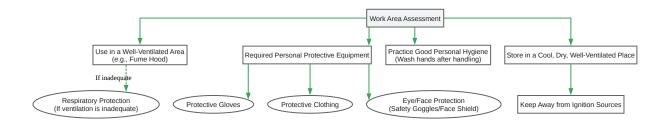


Safe Handling and Emergency Procedures

Strict adherence to safety protocols is mandatory when handling glycidyl butyrate.

Personal Protective Equipment (PPE) and Engineering Controls

The following diagram illustrates the logical flow for ensuring adequate protection when working with **glycidyl butyrate**.



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Logical Flow for Safe Handling of Glycidyl Butyrate

First Aid Measures

- If Swallowed: Call a poison center or doctor if you feel unwell.[7] Rinse mouth.
- If on Skin: Wash with plenty of soap and water.[7] Remove contaminated clothing and wash it before reuse.
- If Inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing.[7]
- If in Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.



Spills and Disposal

- Spills: Absorb with inert material and place into a suitable disposal container.[7] Ensure adequate ventilation. Remove all sources of ignition.[1]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][8]

Toxicological Signaling Pathways

Specific signaling pathways for **glycidyl butyrate** toxicity are not well-documented in publicly available literature. However, the toxicity of glycidyl compounds is generally understood to be mediated by the high reactivity of the epoxide (oxirane) ring. This electrophilic group can react with nucleophilic sites on cellular macromolecules, including DNA and proteins. This process, known as alkylation, can lead to cytotoxicity and genotoxicity without necessarily involving a complex signaling cascade.

For the butyrate moiety, research has shown that it can influence various signaling pathways, such as inhibiting histone deacetylase (HDAC) or modulating pathways like mTOR and JAK2/Stat3, particularly in the context of cancer cell apoptosis and neuroprotection.[14][15][16] [17] However, these pathways are associated with the effects of the butyrate ion itself and may not be the primary drivers of toxicity for the intact **glycidyl butyrate** ester, where the epoxide's reactivity is the dominant toxicological feature.

Conclusion

Glycidyl butyrate is a valuable research chemical that requires careful handling due to its classification as a combustible liquid, its harmful effects if swallowed, and its potential to cause skin, eye, and respiratory irritation and sensitization. Researchers and laboratory personnel must employ appropriate engineering controls and personal protective equipment to minimize exposure. A thorough understanding of its toxicological properties and adherence to the safety guidelines outlined in this document are essential for its safe use in a research and development setting.



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 To cite this document: BenchChem. [Glycidyl Butyrate: A Comprehensive Safety and Handling Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b011441#glycidyl-butyrate-safety-data-sheet-sds-information]

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